Regioisomeric Differentiation: 3-Piperidin-4-yl vs. 8-Piperidin-1-yl Substitution
The target compound carries the piperidine moiety at the 3-position of the triazolopyrazine core, while the commercially available 8-piperidin-1-yl analog (CAS 1878022-44-6) places the piperidine at the 8-position . This difference in regioisomerism is known to affect binding orientation in biological targets, as demonstrated in general triazolopyrazine SAR studies where 3-substituted derivatives exhibit distinct potency and selectivity profiles compared to 8-substituted counterparts [1]. However, no direct head-to-head comparison of these two specific compounds was identified.
| Evidence Dimension | Regioisomerism (position of piperidine attachment) |
|---|---|
| Target Compound Data | 3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride |
| Comparator Or Baseline | 8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1878022-44-6) |
| Quantified Difference | Qualitative structural difference; no quantitative activity or property comparison data available |
| Conditions | N/A |
Why This Matters
Procurement of the correct regioisomer is critical for structure-activity relationship (SAR) studies, as even a positional isomer shift can abolish target binding or alter reaction outcomes.
- [1] Zhang B, Liu X, et al. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New J Chem. 2020. View Source
